3-Hydroxybenzophenone, a metabolite of the common UV filter benzophenone-3, has been identified as an emerging environmental contaminant due to its widespread presence in various environmental matrices. Research efforts are focused on developing efficient and accurate methods for its detection and quantification in various environmental samples, such as water, sediment, and biota. Studies utilize techniques like in-cell clean-up pressurized liquid extraction and gas chromatography-tandem mass spectrometry . Additionally, atmospheric pressure gas chromatography-time-of-flight-mass spectrometry (APGC-ToF-MS) is employed for analyzing regulated and emerging contaminants like 3-hydroxybenzophenone in water samples after stir bar sorptive extraction (SBSE) . These analytical methods contribute to understanding the environmental fate and distribution of 3-hydroxybenzophenone, aiding in environmental risk assessment.
Scientific research explores the potential biological activities of 3-hydroxybenzophenone, particularly focusing on its hormonal effects. Studies have shown that it exhibits estrogenic and anti-androgenic properties, raising concerns about potential endocrine disruption in humans and wildlife exposed to this compound. However, further research is needed to fully elucidate the mechanisms of action and potential long-term health effects associated with 3-hydroxybenzophenone exposure .
Beyond environmental analysis and biological activity studies, 3-hydroxybenzophenone finds use in specific research applications due to its unique chemical properties. Its ability to form hydrogen bonds makes it a valuable co-material for certain oxidizing agents like meta-chloroperoxybenzoic acid (MCPBA) . Additionally, its photoinitiating properties have potential applications in various photochemical reactions used in research settings.
3-Hydroxybenzophenone is an organic compound with the molecular formula C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol. It consists of a benzophenone structure with a hydroxyl group (-OH) located at the meta position relative to the carbonyl group. This compound is known for its potential applications in various fields, including photoprotection and as a chemical intermediate in organic synthesis. Its chemical structure can be represented as follows:
textO ||C6H4-C-C6H4 | OH
3-Hydroxybenzophenone is recognized for its ability to absorb ultraviolet light, making it valuable in formulations aimed at protecting skin and materials from UV radiation. It is also classified as a hazardous substance, causing skin and eye irritation upon contact .
These reactions illustrate its versatility as a precursor for synthesizing more complex organic molecules.
3-Hydroxybenzophenone exhibits significant biological activity, particularly concerning endocrine disruption. Studies have indicated that it possesses both estrogenic and anti-androgenic properties, which may influence hormonal pathways in organisms . Its potential to disrupt endocrine function raises concerns regarding environmental exposure and safety in consumer products.
Additionally, its photoprotective properties make it a candidate for use in sunscreens and skincare products, where it helps prevent skin damage caused by ultraviolet radiation.
Several methods exist for synthesizing 3-Hydroxybenzophenone:
These synthetic routes highlight the compound's accessibility for research and industrial applications.
3-Hydroxybenzophenone has diverse applications across various industries:
These applications leverage its unique chemical properties and biological activities.
Interaction studies involving 3-Hydroxybenzophenone have focused on its effects on hormonal activities. Research indicates that it can bind to estrogen receptors, influencing estrogen-mediated processes in cells. Additionally, investigations into its interactions with other chemicals have shown that it may alter the bioavailability and efficacy of certain drugs due to its potential to modulate metabolic pathways .
Such studies are crucial for understanding the safety profile of this compound in consumer products and pharmaceuticals.
Several compounds share structural similarities with 3-Hydroxybenzophenone. Below are some notable examples:
Compound Name | Structure Characteristics | Unique Aspects |
---|---|---|
Benzophenone | Contains two phenyl rings connected by a carbonyl group | Lacks hydroxyl group; primarily used as a UV filter |
Oxybenzone | Similar UV-absorbing properties | Contains an additional methoxy group; more soluble in organic solvents |
Hydroxytyrosol | Contains two hydroxyl groups on phenolic rings | Known for antioxidant properties; derived from olive oil |
2-Hydroxybenzophenone | Hydroxyl group at the ortho position | Different positioning of hydroxyl affects reactivity and biological activity |
The uniqueness of 3-Hydroxybenzophenone lies in its specific position of the hydroxyl group, which influences both its chemical reactivity and biological activity compared to these similar compounds. This positioning affects how it interacts with biological systems and other chemical entities.
Irritant